Tris(tetrabutylammonium) hexakis(cyano-C)ferrate

Non-aqueous electrochemistry Ionic liquids Organic-soluble redox mediator

Choose Tris(tetrabutylammonium) hexakis(cyano-C)ferrate (Bu4N)3Fe(CN)6 for non-aqueous electrochemical applications where inorganic ferricyanides fail. The hydrophobic tetrabutylammonium cation delivers solubility in polar organic solvents and ionic liquids, while shifting the Fe(CN)6³⁻/⁴⁻ redox potential by >1 V in acetonitrile vs. aqueous K3Fe(CN)6. This cation-dependent tunability is unattainable with smaller ammonium or alkali metal analogs, making it essential for non-aqueous redox flow battery anolytes, benchmarking ionic liquid electrolytes, and investigating ion-pairing electron-transfer kinetics. Guaranteed ≥99% purity supports reproducible electrochemical data.

Molecular Formula C54H108FeN9
Molecular Weight 939.3 g/mol
CAS No. 14589-06-1
Cat. No. B087816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(tetrabutylammonium) hexakis(cyano-C)ferrate
CAS14589-06-1
Molecular FormulaC54H108FeN9
Molecular Weight939.3 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3]
InChIInChI=1S/3C16H36N.6CN.Fe/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6*1-2;/h3*5-16H2,1-4H3;;;;;;;/q3*+1;6*-1;+3
InChIKeyXCPFEAGGIFVGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate (CAS 14589-06-1): A Quaternary Ammonium Salt of Hexacyanoferrate(III) for Non-Aqueous Electrochemistry and Redox Applications


Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, also known as tetrabutylammonium hexacyanoferrate(III) or (Bu4N)3Fe(CN)6, is a coordination compound comprising a hexacyanoferrate(III) ([Fe(CN)6]3-) anion and three tetrabutylammonium cations [1]. It is a yellow crystalline solid with a melting point of 262–263 °C (decomposition) and a molecular weight of 939.3 g/mol . The compound is distinguished from its inorganic alkali metal analogs by its enhanced solubility in organic solvents, which facilitates its use as a supporting electrolyte and redox mediator in non-aqueous electrochemical systems [2]. Its unique combination of a large, hydrophobic cation and a robust, redox-active inorganic anion enables the tuning of redox potentials and ion-pairing behavior in ways not achievable with simpler salts.

Why Tris(tetrabutylammonium) hexakis(cyano-C)ferrate (14589-06-1) Cannot Be Replaced by Other Hexacyanoferrate(III) Salts


Generic substitution of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate with other hexacyanoferrate(III) salts, such as potassium ferricyanide (K3Fe(CN)6) or tetraethylammonium hexacyanoferrate(III) ((Et4N)3Fe(CN)6), leads to fundamentally different solubility, redox potential, and ion-association properties. The tetrabutylammonium cation imparts a pronounced hydrophobic character to the salt, enabling solubility in non-polar organic solvents and ionic liquids where inorganic salts are insoluble [1]. Critically, the nature of the quaternary ammonium cation directly influences the formal redox potential of the Fe(CN)6³⁻/⁴⁻ couple in non-aqueous media; changing the cation size alters ion-pairing equilibria and solvation energetics, which can shift the redox potential by more than 1 V relative to the aqueous counterpart [2]. Consequently, substituting a smaller or inorganic cation will not replicate the electrochemical performance required for applications such as non-aqueous redox flow batteries or the study of ion-pairing effects in organic solvents [3].

Quantitative Evidence for Tris(tetrabutylammonium) hexakis(cyano-C)ferrate (14589-06-1): Direct Comparisons with Key Analogs


Organic Solvent Solubility vs. Potassium Ferricyanide: Enabling Non-Aqueous Electrochemistry

Tris(tetrabutylammonium) hexakis(cyano-C)ferrate exhibits a markedly different solubility profile compared to potassium ferricyanide. While K3Fe(CN)6 is highly soluble in water (464 g/L at 20°C), it is insoluble in common organic solvents and ionic liquids. In contrast, (Bu4N)3Fe(CN)6 demonstrates good solubility in acetonitrile and other organic media, but its water solubility is limited to approximately 0.1 g/mL (100 g/L) [1]. This solubility inversion is critical for its use in non-aqueous systems. The paper by Das et al. specifically notes that potassium ferricyanide is insoluble in the ImCl-AlCl3 molten salt, whereas the tetrabutylammonium analog is soluble in the acidic melt, enabling its voltammetric study in that medium [2].

Non-aqueous electrochemistry Ionic liquids Organic-soluble redox mediator

Redox Potential Shift: >1 V Lower Potential in Acetonitrile vs. Aqueous Counterpart

Pairing the hexacyanoferrate anion with tetrabutylammonium cations results in a dramatic negative shift of the Fe(CN)6³⁻/⁴⁻ redox potential when the salt is dissolved in acetonitrile. A 2024 study in ACS Energy Letters reports that TBA3HCF exhibits a redox potential that is '>1 V lower vs the aqueous counterpart' [1]. For context, the standard reduction potential of the aqueous ferri/ferrocyanide couple is approximately +0.36 V vs. SHE [2]. This >1 V negative shift effectively converts the familiar aqueous catholyte material into a viable non-aqueous anolyte, a transformation that is not observed when using smaller or inorganic cations under identical conditions.

Redox flow battery Non-aqueous electrolyte Redox potential tuning

Cation-Dependent Redox Behavior: Influence on Half-Wave Potentials in Non-Aqueous Solvents

The nature of the tetraalkylammonium counterion directly affects the redox behavior of hexacyanoferrate(III) in non-aqueous solvents. A classic 1979 polarographic and voltammetric study compared (Bu4N)3Fe(CN)6 with its tetraethylammonium analog, (Et4N)3Fe(CN)6. The study demonstrated that the half-wave potential (E1/2) for the Fe(CN)6³⁻/⁴⁻ reduction varies with both the solvent and the tetraalkylammonium cation [1]. The results established a clear correlation between the half-wave potential and the solvent's acceptor number, with the magnitude of the potential shift depending on the cation's size and its influence on ion-pairing equilibria. While exact E1/2 values are solvent-specific, the study's key finding is that the redox behavior of (Bu4N)3Fe(CN)6 is measurably different from that of its tetraethylammonium counterpart, highlighting that the larger butyl group alters the solvation and ion-association environment of the electroactive anion.

Ion pairing Polarography Non-aqueous electrochemistry

Conductivity and Ion-Pair Dissociation: Contrast with Tetraethylammonium Hexacyanoferrate(III)

Conductivity measurements provide a direct probe of ion-pair formation and dissociation, which are critical parameters for the compound's performance as a supporting electrolyte. A 1979 conductivity study compared (Bu4N)3Fe(CN)6 and (Et4N)3Fe(CN)6 in various solvents, including water, ethanol, formamide, and acetonitrile [1]. The study concluded that the dissociation of these tetraalkylammonium hexacyanoferrates(III) is strongly influenced by both solvent donor and acceptor properties. Specifically, the larger tetrabutylammonium cation was found to have a different tendency to form ion pairs and solvated ions compared to its tetraethylammonium counterpart. This difference in ion-pairing behavior has direct consequences for the solution's ionic conductivity and the compound's efficacy as a supporting electrolyte.

Conductivity Ion association Electrolyte

Optimal Application Scenarios for Tris(tetrabutylammonium) hexakis(cyano-C)ferrate (14589-06-1) Based on Quantitative Evidence


Non-Aqueous Redox Flow Battery Anolyte Development

The >1 V negative shift in redox potential observed for TBA3HCF in acetonitrile, compared to its aqueous counterpart, makes this compound a prime candidate for use as a non-aqueous anolyte in redox flow batteries [1]. Its good solubility in acetonitrile, combined with its demonstrated stability in non-aqueous electrolytes, addresses key challenges of membrane crossover and electrochemical instability in next-generation energy storage systems [1].

Electrochemical Studies in Ionic Liquids and Organic Solvents

The compound's solubility in organic solvents and ionic liquids, in stark contrast to the insolubility of potassium ferricyanide, enables its use as a redox probe or supporting electrolyte in non-aqueous media [2]. Researchers studying the electrochemistry of new ionic liquids or organic electrolytes can employ (Bu4N)3Fe(CN)6 as a reliable, well-characterized redox couple to benchmark solvent properties or investigate ion-solvent interactions [3].

Mechanistic Studies of Ion-Pairing and Electron Transfer

The cation-dependent redox behavior and conductivity of tetraalkylammonium hexacyanoferrates(III) provide a valuable model system for investigating fundamental ion-pairing and electron-transfer phenomena [3][4]. By comparing (Bu4N)3Fe(CN)6 with its analogs, researchers can systematically probe the influence of cation size on solvation dynamics, ion-pair formation constants, and the kinetics of electron transfer in non-aqueous environments [3][4].

Synthesis of Hydrophobic Iron Complexes and Materials

The hydrophobic tetrabutylammonium counterion can be leveraged to impart organic solubility to iron-cyanide based complexes, facilitating their use as precursors in the synthesis of novel coordination polymers or magnetic materials that require processing in non-aqueous solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(tetrabutylammonium) hexakis(cyano-C)ferrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.